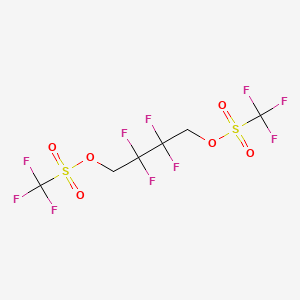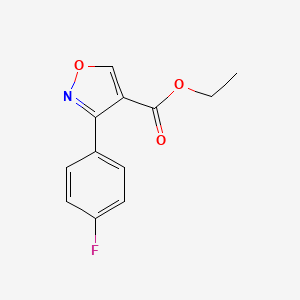
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound “3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester” belongs to a class of organic compounds known as esters. Esters are compounds derived from carboxylic acids by replacing the -OH group with an -OR group . The presence of the fluorophenyl group indicates that this compound may have unique properties due to the electronegativity of the fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of metal-catalyzed procedures .Molecular Structure Analysis
The molecular structure of this compound would likely include an isoxazole ring attached to a phenyl ring with a fluorine atom at the 4-position. The isoxazole ring would be attached to a carboxylic acid ethyl ester group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The presence of the ester group could make it susceptible to hydrolysis or other reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the ester group could influence its reactivity .Applications De Recherche Scientifique
Chemical Behavior and Stability
One study investigated the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of an analogue to the antiviral drug WIN 61893. The research identified two polymorphic structures for the ethyl ester derivative, demonstrating its ability to form different crystalline arrangements due to intermolecular hydrogen bonding interactions with solvent molecules. This study also noted the stability of the isoxazole ring in the ethyl ester derivative, which did not undergo ring cleavage in solution, contrasting with the carboxylic acid derivative that transformed into a β-keto nitrile product over time (Salorinne et al., 2014).
Synthetic Applications
Research on isoxazole derivatives includes the synthesis of compounds with potential pharmaceutical interest. For example, by reacting suitable hydroxamic acid chlorides with beta-ketoesters, ethyl esters of isoxazol-4-carboxylic acids substituted with 4-pyridyl and o-chlorophenyl groups were prepared. Some of these compounds exhibited myolytic activity, suggesting a potential avenue for developing muscle relaxants or other therapeutic agents (Arena et al., 1975).
Pharmacological Exploration
A notable study synthesized 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrating significant antituberculosis activity. The compound exhibited specificity for Mycobacterium tuberculosis complex organisms and reduced bacterial numbers in infected macrophages. This suggests its potential as a prodrug for treating tuberculosis, with further research needed to optimize its anti-TB potency (Mao et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
It is known that similar compounds have high gi absorption and are bbb permeant . More research is needed to outline the specific pharmacokinetic properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have diverse biological activities
Action Environment
It is known that similar compounds can be influenced by various environmental factors
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic activity . Additionally, the compound may influence the activity of other metabolic enzymes, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution within tissues can also affect its overall activity and effectiveness.
Subcellular Localization
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular cellular compartments, such as the nucleus or mitochondria. These localizations are essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Propriétés
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCSPHHKVUNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

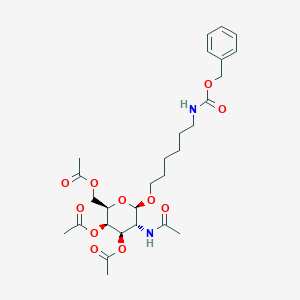

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)

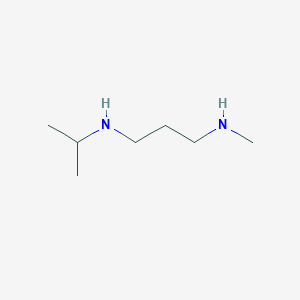
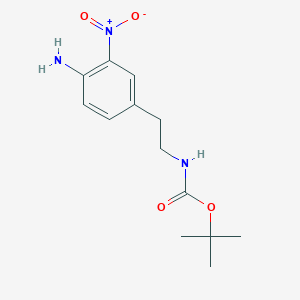
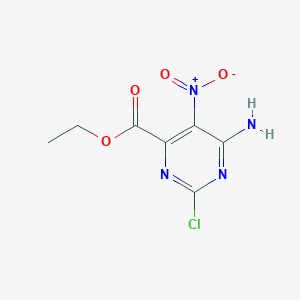
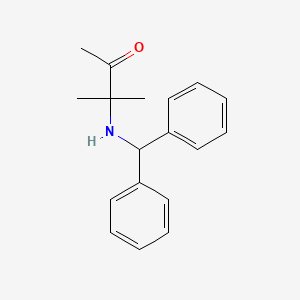
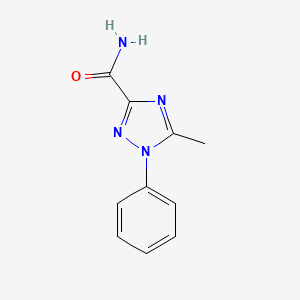
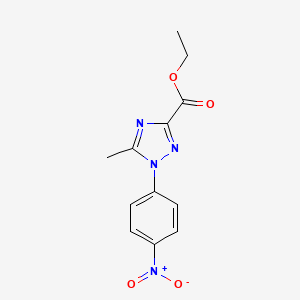
![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)
![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)
